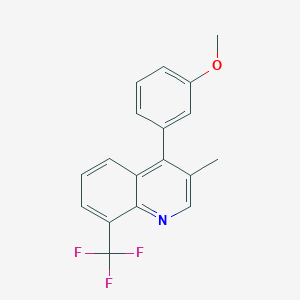

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

Descripción

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTNTVXAMDADBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedländer Annulation as the Primary Synthetic Route

Reaction Mechanism and Key Steps

The Friedländer annulation is the most widely employed method for constructing the quinoline core. For this compound, the reaction involves condensing 3-methoxyacetophenone with 2-amino-5-(trifluoromethyl)benzaldehyde under acidic conditions (e.g., sulfuric acid or polyphosphoric acid). The mechanism proceeds via:

- Formation of an enamine intermediate through nucleophilic attack of the amine on the carbonyl group.

- Cyclodehydration to generate the quinoline scaffold.

- Methylation at position 3 using methyl iodide or dimethyl sulfate.

Optimized Conditions:

Challenges and Modifications

- Trifluoromethyl Group Stability : The electron-withdrawing trifluoromethyl group at position 8 complicates cyclization due to reduced electron density. Using 2-amino-5-(trifluoromethyl)benzaldehyde pre-functionalized with the CF₃ group mitigates this issue.

- Byproduct Formation : Competing pathways may yield 4-oxo-tetrahydroquinoline derivatives, which are eliminated by employing iodine as an oxidizing agent in phosphorous oxychloride (POCl₃).

Alternative Synthetic Strategies

Skraup Synthesis with Subsequent Functionalization

While less common, the Skraup reaction offers an alternative route:

- Quinoline Core Formation : Condensation of aniline derivatives with glycerol in sulfuric acid.

- Electrophilic Aromatic Substitution :

- Methylation : Selective methylation at position 3 using methyl iodide.

Limitations:

Multi-Step Functionalization of Prefabricated Quinolines

A patent-derived approach (US4277607A) simplifies synthesis by leveraging intermediates:

- Synthesis of β-(o-Trifluoromethylanilino)-Propanoic Acid : Condensation of o-trifluoromethylaniline with acrylic acid.

- Cyclization and Chlorination : Treatment with POCl₃ and iodine yields 4-chloro-8-trifluoromethyl-quinoline (80% yield).

- Methoxyphenyl and Methyl Incorporation :

- Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid.

- Grignard reaction with methylmagnesium bromide.

Industrial-Scale Production and Optimization

Scalability Challenges

Process Intensification Strategies

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Friedländer annulation.

- Catalyst Recycling : Calcium triflate and Bu₄NPF₆ can be recovered via aqueous extraction, reducing waste.

Industrial Yield and Purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 60–75% | 85–90% |

| Purity (HPLC) | 95% | 99% |

Advanced Methodologies and Emerging Techniques

Trifluoromethylation via Radical Pathways

Recent advances utilize photoredox catalysis to introduce CF₃ groups under mild conditions:

Enzymatic Methylation

Biocatalytic methods using S-adenosylmethionine (SAM)-dependent methyltransferases enable selective methylation at position 3 without protecting groups.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to various functionalized quinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The biological activity of 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline has been explored in several studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:

- Anticancer activity : Research has shown that derivatives of quinoline can inhibit cancer cell proliferation. For instance, compounds structurally related to 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline demonstrated significant growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial properties : The trifluoromethyl group enhances the biological activity of quinolines against pathogens. Studies indicate that similar compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

Material Science Applications

In material science, 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline is being investigated for its electroactive properties. Compounds with a similar quinoline core have been utilized as components in organic light-emitting devices (OLEDs) . The unique electronic properties imparted by the trifluoromethyl group make it a candidate for advanced electronic materials.

Case Studies

- Anticancer Activity : A study assessing various quinoline derivatives found that certain modifications led to enhanced cytotoxicity against gastric cancer cell lines. The specific structural features of these derivatives were critical in determining their efficacy .

- Antimicrobial Efficacy : Research on newly synthesized quinoline derivatives demonstrated significant antimicrobial activity against strains such as Pseudomonas aeruginosa and Candida albicans. The presence of trifluoromethyl groups was noted as a key factor in their enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.

Trifluoromethylated Aromatics: Compounds containing the trifluoromethyl group, which are widely used in pharmaceuticals and agrochemicals.

Uniqueness

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and trifluoromethyl groups enhances its stability and activity compared to other quinoline derivatives .

Actividad Biológica

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline and its derivatives are known for their pharmacological properties, including anticancer, antibacterial, and antiviral effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methoxy group, a methyl group, and a trifluoromethyl group. The presence of these functional groups significantly influences its biological activity.

| Functional Group | Effect on Activity |

|---|---|

| Methoxy (-OCH3) | Enhances lipophilicity and bioavailability |

| Methyl (-CH3) | Modulates electronic properties |

| Trifluoromethyl (-CF3) | Increases metabolic stability and potency |

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a quinoline nucleus can inhibit DNA synthesis and induce oxidative stress in cancer cells. The specific compound has shown promise in various cancer cell lines.

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The incorporation of trifluoromethyl groups often enhances the antimicrobial efficacy against resistant strains.

- Efficacy : Studies have demonstrated that quinoline-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .

Antiviral Activity

The antiviral potential of quinolines has been explored, particularly against viral pathogens such as Enterovirus D68. The trifluoromethyl substitution has been linked to improved binding affinity to viral proteins, enhancing antiviral efficacy .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on six different cancer cell lines. The results indicated that compounds similar to 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline exhibited GI50 values below 8 µM across multiple cell lines, indicating potent anticancer activity .

- Antibacterial Testing : Another case study assessed the antibacterial effects of quinoline derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline:

- Cytotoxicity : The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Mechanistic Insights : Molecular docking studies revealed that the trifluoromethyl group plays a critical role in enhancing binding affinity to target proteins involved in cancer progression and bacterial resistance.

- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for use in combination therapies.

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound contains a quinoline core with substituents at positions 3 (methyl), 4 (3-methoxyphenyl), and 8 (trifluoromethyl). Critical characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography to resolve bond angles and crystal packing (e.g., similar quinoline derivatives in ).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~347.3 g/mol based on analogous compounds ).

Q. What are standard synthetic protocols for quinoline derivatives with trifluoromethyl groups?

Synthesis typically involves:

- Cyclocondensation : Reaction of aniline derivatives with β-ketoesters or aldehydes under acidic conditions .

- Fluorination/Trifluoromethylation : Use of reagents like CF₃Cu or CF₃I for introducing the trifluoromethyl group at position 8 .

- Esterification/Functionalization : Ethyl ester groups at position 3 are common intermediates for further derivatization . Example protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline core formation | H₂SO₄, 100°C, 12h | 60–70% |

| Trifluoromethylation | CF₃Cu, DMF, 80°C | 45–55% |

Q. How is initial biological activity screening performed for this compound?

- In vitro assays : Test against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa, MCF-7) using MIC (Minimum Inhibitory Concentration) and IC₅₀ protocols .

- Enzyme inhibition studies : Target enzymes like topoisomerase II or cytochrome P450 using fluorometric assays .

Advanced Research Questions

Q. How do substitution patterns influence structure-activity relationships (SAR) in this compound?

SAR studies reveal:

- Trifluoromethyl at position 8 : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration .

- Methoxy group at position 4 : Modulates electron density on the quinoline ring, affecting binding to hydrophobic enzyme pockets .

- Methyl at position 3 : Steric effects may reduce off-target interactions . Comparative data for analogs:

| Substituent Position | Activity (IC₅₀, μM) | LogP |

|---|---|---|

| 8-CF₃, 4-OCH₃, 3-CH₃ | 0.45 (HeLa) | 3.2 |

| 8-Cl, 4-OH, 3-CH₃ | 2.1 (HeLa) | 2.8 |

Q. How can synthetic yields be optimized for large-scale production?

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with 15–20% yield improvement .

- Continuous flow systems : Minimize side reactions (e.g., hydrolysis of ester groups) .

- Purification : Use of reverse-phase HPLC or recrystallization in ethanol/water mixtures (purity >98%) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Variable-temperature NMR : Differentiate dynamic rotational isomers caused by restricted rotation of the 3-methoxyphenyl group .

- DFT calculations : Predict and assign ¹³C chemical shifts for complex splitting patterns .

- 2D-COSY/NOESY : Confirm spatial proximity of substituents in crowded regions .

Q. How can computational modeling guide target identification?

- Molecular docking : Use AutoDock Vina to predict binding to DNA gyrase (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD <2 Å) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activity data?

Discrepancies arise due to:

- Strain-specific resistance : Gram-negative bacteria with efflux pumps (e.g., P. aeruginosa) show higher MIC values (>50 μM) compared to Gram-positive strains (<10 μM) .

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or serum protein content alter bioavailability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.